molecular formula C9H13N3S B13865412 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole

3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole

Cat. No.: B13865412
M. Wt: 195.29 g/mol
InChI Key: JYDRZOMDDDXEQT-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C₉H₁₃N₃S It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with thiophosgene in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at ambient temperature. The resulting mixture is then cooled, and the product is extracted using ethyl acetate and water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives and other substituted pyrazoles .

Scientific Research Applications

3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can further interact with biological targets, potentially affecting various molecular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

3-tert-butyl-5-isothiocyanato-1-methylpyrazole

InChI

InChI=1S/C9H13N3S/c1-9(2,3)7-5-8(10-6-13)12(4)11-7/h5H,1-4H3

InChI Key

JYDRZOMDDDXEQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N=C=S)C

Origin of Product

United States

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